![molecular formula C9H10N4S B3362592 3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline CAS No. 1000933-40-3](/img/structure/B3362592.png)
3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline
Vue d'ensemble
Description
3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline is a chemical compound with the molecular formula C9H10N4S and a molecular weight of 206.27 g/mol . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and an aniline group, which is a benzene ring with an amino group attached. The presence of a methylsulfanyl group adds to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline typically involves the formation of the triazole ring followed by the introduction of the methylsulfanyl group. One common method is the cyclization of appropriate hydrazine derivatives with thiourea under acidic conditions to form the triazole ring. The methylsulfanyl group can then be introduced via nucleophilic substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The methylsulfanyl group may enhance the compound’s binding affinity and specificity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-4H-1,2,4-triazole: Similar triazole ring structure but lacks the aniline group.
3-(chloromethyl)-4-methyl-4H-1,2,4-triazole: Contains a chloromethyl group instead of a methylsulfanyl group.
4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline: Similar structure but with different substituents.
Uniqueness
3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline is unique due to the presence of both the methylsulfanyl group and the aniline group, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-(3-methylsulfanyl-1,2,4-triazol-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-14-9-12-11-6-13(9)8-4-2-3-7(10)5-8/h2-6H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVPKYSXTNUDLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=CN1C2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B3362513.png)
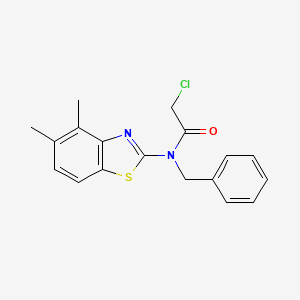
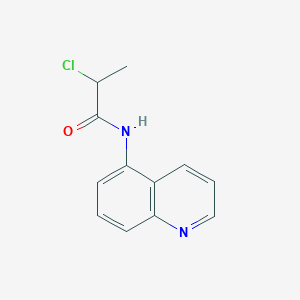

![4-[(4-Methylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B3362550.png)
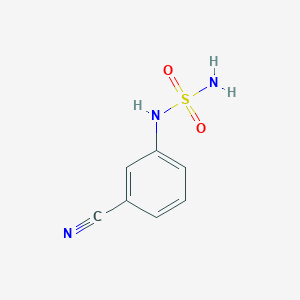
![13-chloro-11-(chloromethyl)-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile](/img/structure/B3362558.png)
![3-Chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B3362567.png)
![5-(chloromethyl)-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B3362572.png)
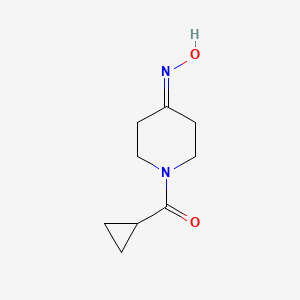

![1-[4-(Hydroxyimino)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B3362586.png)
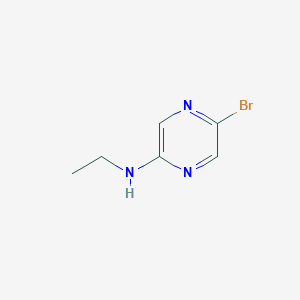
![3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane](/img/structure/B3362600.png)
